

Application Notes & Protocols: Analytical Methods for Methyl 2-(cyclopropylamino)nicotinate

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Compound of Interest

Compound Name: Methyl 2-(cyclopropylamino)nicotinate
Cat. No.: B7862072

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Abstract: This document provides a comprehensive guide to the essential analytical methodologies for the characterization, quantification, and quality control of **Methyl 2-(cyclopropylamino)nicotinate**. While specific literature on this exact molecule is emerging, this guide synthesizes established principles and protocols from structurally related compounds, such as nicotinic acid esters and other pyridine derivatives.^{[1][2][3][4]} The protocols herein are designed to be robust starting points for researchers, scientists, and drug development professionals, covering High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction and Scientific Background

Methyl 2-(cyclopropylamino)nicotinate is a substituted pyridine derivative, incorporating a nicotinate ester backbone and a cyclopropylamino functional group. Such structures are of significant interest in medicinal chemistry and drug development due to their potential as intermediates or active pharmaceutical ingredients (APIs). The pyridine ring is a common scaffold in pharmaceuticals, and the cyclopropyl group can enhance metabolic stability and binding affinity.

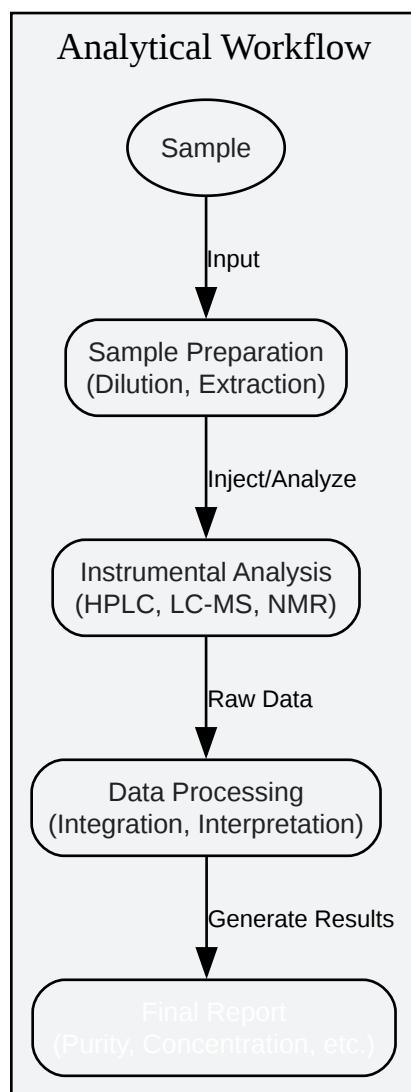
Given its potential application in regulated industries, the development of precise, accurate, and reliable analytical methods is not merely a procedural step but a foundational requirement for ensuring product quality, safety, and efficacy. These methods are critical for:

- Purity Assessment: Quantifying the target compound and identifying process-related impurities or degradation products.[\[2\]](#)[\[3\]](#)
- Stability Studies: Evaluating the molecule's stability under various environmental conditions. [\[5\]](#)
- Pharmacokinetic (PK) Analysis: Measuring the compound's concentration in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME).[\[6\]](#)[\[7\]](#)
[\[8\]](#)

This guide explains the causality behind the selection of specific analytical techniques and provides detailed, field-proven protocols that serve as a self-validating framework for laboratory implementation.

Core Analytical Strategy: A Multi-Technique Approach

A comprehensive analysis of **Methyl 2-(cyclopropylamino)nicotinate** necessitates a multi-technique approach to gain orthogonal information, ensuring a complete analytical picture. The primary recommended techniques are Liquid Chromatography for separation and quantification, Mass Spectrometry for identity confirmation and sensitive detection, and NMR Spectroscopy for definitive structural elucidation.



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Caption: General analytical workflow for chemical analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing polar to moderately non-polar organic molecules like **Methyl 2-(cyclopropylamino)nicotinate**. The molecule's aromatic pyridine ring provides a strong chromophore for UV detection, while its secondary amine necessitates careful mobile phase pH control to ensure protonation and prevent peak tailing, thereby achieving sharp,

symmetrical peaks for accurate quantification. A C18 column offers robust, hydrophobic retention, providing excellent separation from potential impurities.

Protocol 3.1: RP-HPLC Method for Purity and Assay

Objective: To determine the purity of **Methyl 2-(cyclopropylamino)nicotinate** and quantify its concentration in a sample.

Instrumentation & Materials:

- HPLC system with UV/Vis or Diode Array Detector (DAD).
- C18 Column (e.g., 4.6 x 150 mm, 3.5 μm particle size).
- Acetonitrile (HPLC Grade).
- Formic Acid (0.1%).
- Ultrapure Water.
- Analytical standard of **Methyl 2-(cyclopropylamino)nicotinate**.

Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Mobile Phase A	0.1% Formic Acid in Water	Acidic modifier protonates the amine group (pKa dependent), improving peak shape and retention consistency.
Mobile Phase B	Acetonitrile	Common organic modifier for reversed-phase chromatography.
Gradient	5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate	A gradient elution ensures that impurities with a wide range of polarities can be effectively separated.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Injection Vol.	10 µL	A typical volume to balance sensitivity and peak shape.
Detection	UV at ~265 nm	The pyridine ring is expected to have a strong absorbance maximum near this wavelength.

Procedure:

- **Standard Preparation:** Prepare a stock solution of the reference standard in a 50:50 mixture of Acetonitrile and Water at 1.0 mg/mL. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution.

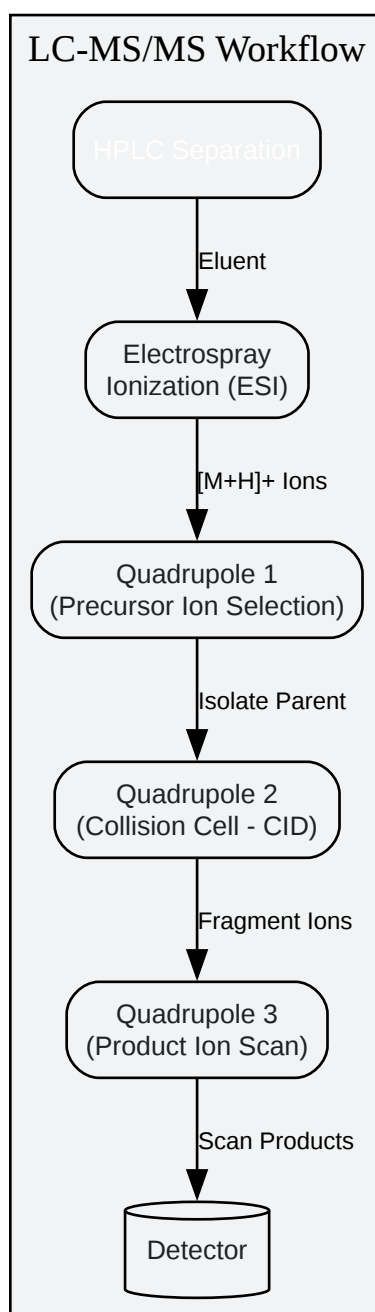
- **Sample Preparation:** Accurately weigh and dissolve the sample in the diluent to a target concentration within the calibration range.
- **Analysis:** Inject the standards to establish a calibration curve. Inject the sample(s) for analysis.
- **Data Processing:** Integrate the peak area of **Methyl 2-(cyclopropylamino)nicotinate**. Calculate the concentration based on the linear regression of the calibration curve. Purity is determined by the area percent method, where the main peak area is divided by the total area of all peaks.

Trustworthiness through Validation: This protocol must be validated according to ICH guidelines.^[5] Key parameters include:

- **Linearity:** Demonstrate a linear relationship between concentration and peak area ($R^2 > 0.999$).^{[5][9]}
- **Accuracy & Precision:** Assess through intra- and inter-day analysis of standards, with recovery between 98-102% and relative standard deviation (RSD) < 2%.^{[5][10][11]}
- **Limit of Detection (LOD) & Quantification (LOQ):** Determine the lowest concentration that can be reliably detected and quantified.^{[9][11]}
- **Specificity:** Ensure no interference from diluents or common impurities at the retention time of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis

Expertise & Rationale: Coupling HPLC with mass spectrometry provides an unparalleled combination of separation power and detection specificity. For **Methyl 2-(cyclopropylamino)nicotinate**, Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The secondary amine is readily protonated, making the molecule highly amenable to ESI, resulting in a strong protonated molecular ion $[M+H]^+$. This technique is essential for confirming the identity of the main peak, elucidating unknown impurity structures, and for highly sensitive quantification in complex matrices like plasma.^{[3][4][12][13]}



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Caption: Workflow for a tandem mass spectrometry experiment.

Protocol 4.1: LC-MS/MS Method for Identity Confirmation and Pharmacokinetic Studies

Objective: To confirm the molecular weight of **Methyl 2-(cyclopropylamino)nicotinate** and develop a sensitive quantification method for biological samples.

Instrumentation & Materials:

- UHPLC system coupled to a tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Same column and mobile phases as Protocol 3.1 (UHPLC-compatible versions preferred).
- For PK studies: Biological matrix (e.g., plasma), protein precipitation solvent (e.g., cold acetonitrile with internal standard).

Mass Spectrometry Parameters (Hypothetical):

Parameter	Recommended Setting	Rationale
Ionization Mode	ESI Positive	The secondary amine is basic and readily accepts a proton.
Molecular Weight	206.24 g/mol (C ₁₁ H ₁₄ N ₂ O ₂)	Calculated exact mass for the neutral molecule.
Precursor Ion [M+H] ⁺	m/z 207.11	The target ion for selection in the first quadrupole (Q1).
Product Ions (MRM)	e.g., m/z 175 (loss of CH ₃ OH), m/z 148 (loss of cyclopropyl group)	These are predicted high-abundance fragments for specific and sensitive detection in Multiple Reaction Monitoring (MRM) mode. [4] [12]
Collision Energy	Optimize empirically (e.g., 15-30 eV)	The energy required to induce fragmentation must be tuned to maximize the signal of the desired product ions.

Procedure for PK Sample Analysis:

- **Sample Preparation:** To 50 μL of plasma, add 150 μL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated version of the analyte).
- **Protein Precipitation:** Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.
- **Analysis:** Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.
- **Quantification:** Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard. The ratio of their peak areas is used for quantification against a calibration curve prepared in the same biological matrix.

NMR Spectroscopy for Definitive Structural Confirmation

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. Both ^1H and ^{13}C NMR are required. ^1H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin splitting.^[14] ^{13}C NMR reveals the number of unique carbon atoms in the molecule. For **Methyl 2-(cyclopropylamino)nicotinate**, specific chemical shifts and coupling patterns for the aromatic, cyclopropyl, and methyl protons will provide a unique fingerprint confirming its identity.^{[15][16]}

Protocol 5.1: ^1H and ^{13}C NMR Analysis

Objective: To obtain definitive structural confirmation of the synthesized compound.

Instrumentation & Materials:

- NMR Spectrometer (e.g., 400 MHz or higher).
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- High-quality NMR tubes.

Procedure:

- Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent.
- Data Acquisition: Acquire standard ^1H , ^{13}C , and optionally 2D spectra like COSY (to show ^1H - ^1H correlations) and HSQC (to show ^1H - ^{13}C one-bond correlations).

Predicted ^1H NMR Spectral Data (in CDCl_3):

Proton Group	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Aromatic (Pyridine)	7.0 - 8.5	m (multiplet)	3H	Protons on the electron-deficient pyridine ring are deshielded and appear downfield.
NH (Amine)	5.0 - 6.0 (broad)	br s (broad singlet)	1H	Broad signal due to exchange; chemical shift is concentration and solvent dependent.
OCH ₃ (Ester)	~3.9	s (singlet)	3H	Singlet for the methyl group attached to the electron-withdrawing carboxyl group.
CH (Cyclopropyl)	~2.8	m (multiplet)	1H	The proton on the carbon attached to the nitrogen will be shifted downfield.
CH ₂ (Cyclopropyl)	0.6 - 1.0	m (multiplet)	4H	The four methylene protons of the cyclopropyl ring are shielded and appear upfield, showing complex splitting.

Authoritative Grounding: The interpretation of these spectra should be grounded in established chemical shift principles and compared against spectral databases for similar structural motifs. [2][14][15][16] The integration values, representing the relative number of protons, must match the proposed structure.[14]

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